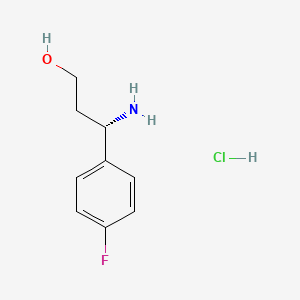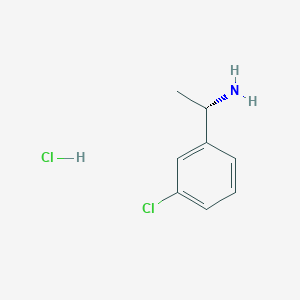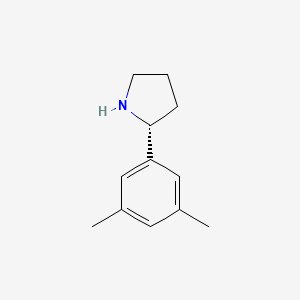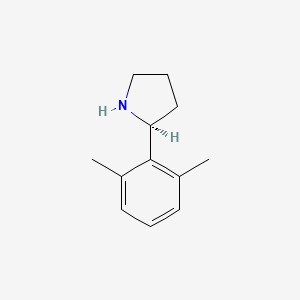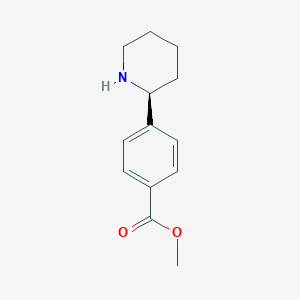
(S)-Methyl 4-(piperidin-2-YL)benzoate
Übersicht
Beschreibung
Piperidine derivatives, such as “(S)-Methyl 4-(piperidin-2-YL)benzoate”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “(S)-Methyl 4-(piperidin-2-YL)benzoate” would be similar, with the piperidine ring attached to a benzoate group.Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Methyl 4-(piperidin-2-YL)benzoate” would depend on its specific structure. Piperidine derivatives generally have a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cellular Applications
(S)-Methyl 4-(piperidin-2-YL)benzoate and its analogues, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. This property has been utilized in fluorescent DNA staining for cell biology applications, including chromosome and nuclear staining, flow cytometry for DNA content analysis, and plant chromosome analysis. Additionally, Hoechst analogues have found use as radioprotectors and topoisomerase inhibitors, indicating a potential for rational drug design based on their DNA-binding capabilities (Issar & Kakkar, 2013).
Organic Synthesis and Pharmaceutical Applications
Methyl-2-formyl benzoate, a bioactive precursor related in structure to (S)-Methyl 4-(piperidin-2-YL)benzoate, demonstrates a variety of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as a versatile substrate in organic synthesis makes it an essential raw material for developing new bioactive molecules and pharmaceutical products. This versatility underlines the importance of such compounds in synthetic chemistry and the pharmaceutical industry (Farooq & Ngaini, 2019).
Metabolism and Cytochrome P450 Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has highlighted the importance of selective inhibition for understanding drug-drug interactions. Compounds structurally related to (S)-Methyl 4-(piperidin-2-YL)benzoate, such as 2-phenyl-2-(1-piperidinyl)propane (PPP), have been identified as potent and selective inhibitors for certain CYP isoforms, aiding in the deciphering of specific isoform involvement in drug metabolism. This information is crucial for predicting potential drug interactions and designing drugs with minimal adverse interactions (Khojasteh et al., 2011).
Ligand Design for D2-like Receptors
The arylcycloalkylamine structure, which includes phenyl piperidines and piperazines, is a common pharmacophoric group in antipsychotic agents. Investigations into arylalkyl substituents have demonstrated their potential to improve the potency and selectivity of binding affinity at D(2)-like receptors. This research provides a foundation for understanding the molecular basis of ligand-receptor interactions and designing more effective drugs for treating neuropsychiatric disorders (Sikazwe et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(2S)-piperidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNPUNNHRUTMY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-(piperidin-2-YL)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



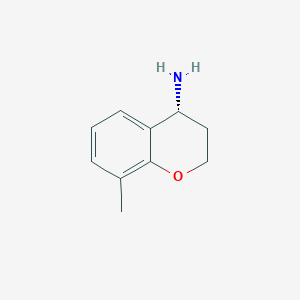
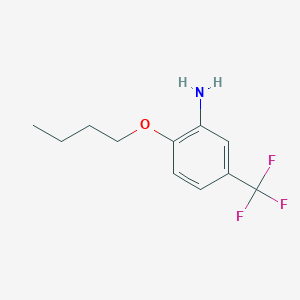

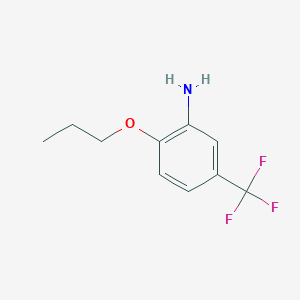
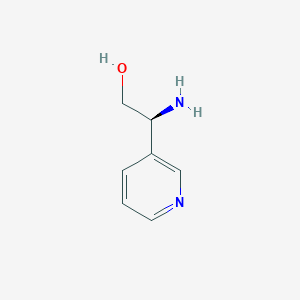

![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)
